EAAT3 vs. EAAT2 Inhibitory Selectivity Fingerprint Relative to EAAT Transporter Family Baseline
This compound is the only member of the 1,5‑dimethyl‑N‑(ethyl)‑benzamide subclass with publicly available quantitative EAAT3 selectivity data. It inhibits human EAAT3 with an IC₅₀ of 525 nM, while also inhibiting human EAAT2 more potently (IC₅₀ 84 nM) and rat EAAT4 with intermediate potency (IC₅₀ 170 nM) [1]. By contrast, the close analogs 2‑chloro‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)benzamide (CAS 2034453-37-5) and 2‑(trifluoromethyl)‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)benzamide have no reported EAAT3 IC₅₀ in any public database or patent . This absence of data means that researchers requiring any confirmed level of EAAT3 engagement must select the 4‑tert‑butyl derivative as the only experimentally characterized reference point.
| Evidence Dimension | EAAT3 inhibitory potency and EAAT2/EAAT4 selectivity |
|---|---|
| Target Compound Data | EAAT3 IC₅₀ = 525 nM; EAAT2 IC₅₀ = 84 nM; EAAT4 IC₅₀ = 170 nM |
| Comparator Or Baseline | 2‑Chloro and 2‑CF₃ analogs: no EAAT3 IC₅₀ data publicly available. Class baseline: TFB‑TBOA EAAT3 IC₅₀ ~6 µM (reported elsewhere). |
| Quantified Difference | Only compound with confirmed sub‑micromolar EAAT3 activity in this subclass; EAAT2 potency is 6.25‑fold higher than EAAT3 potency for this compound. |
| Conditions | Human EAAT3/EAT2 expressed in HEK293 cells; [³H]‑D‑Asp uptake assay, 4‑min incubation, scintillation counting. |
Why This Matters
For procurement decisions where EAAT3 target engagement must be experimentally verified, only the 4‑tert‑butyl variant offers published potency values, eliminating the risk of purchasing an uncharacterized analog.
- [1] BindingDB. CHEMBL4162363 (BDBM50366656). IC₅₀ data for human EAAT3, EAAT2, and rat EAAT4. Accessed via BindingDB.org. View Source
